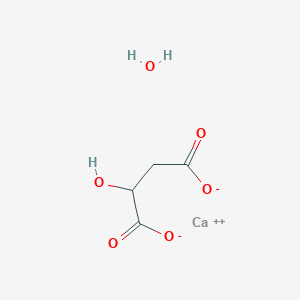

Calcium 2-hydroxysuccinate hydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;2-hydroxybutanedioate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O5.Ca.H2O/c5-2(4(8)9)1-3(6)7;;/h2,5H,1H2,(H,6,7)(H,8,9);;1H2/q;+2;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKMKXUMGIKAAX-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)C(=O)[O-].O.[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6CaO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Strategies for Calcium 2 Hydroxysuccinate Hydrate

Crystal Growth Techniques for Calcium Dicarboxylate Hydrates

The formation of well-defined crystals of calcium 2-hydroxysuccinate hydrate (B1144303) is crucial for its purity, stability, and handling properties. Various techniques are employed to control the crystallization process, ensuring the desired physical characteristics of the final product.

Solution-Based Crystallization Processes, including Controlled Evaporation Methods

Solution-based crystallization is a common method for producing calcium dicarboxylate hydrates. This technique involves dissolving the calcium salt in a suitable solvent, followed by the induction of crystallization through various means. One such method is controlled evaporation, where the slow removal of the solvent increases the solute concentration, leading to supersaturation and subsequent crystal formation. The rate of evaporation is a critical parameter that influences the size and morphology of the resulting crystals. A slower evaporation rate generally promotes the growth of larger, more well-defined crystals.

Another approach is the gel-aided solution growth method. In this technique, a hydro-silica gel is used as a medium for the controlled reaction between a calcium salt and malic acid. This method allows for the slow diffusion of reactants, leading to the formation of high-quality, prismatic crystals of calcium malonate hydrate. google.com The specific gravity and pH of the gel, as well as the concentration of the reactants, are key factors that can be adjusted to optimize crystal growth. google.com

The study of evaporative crystallization in droplets has also provided insights into the fundamental processes of crystal formation. For instance, the non-isothermal evaporation of a calcium chloride solution in a droplet has been shown to lead to the growth of crystal hydrates on the interface, with the crystallization rate being dependent on the initial salt concentration. researchgate.net

Optimization of pH and Concentration Parameters in Calcium Salt Preparation

The pH and concentration of the reaction mixture are critical parameters that significantly influence the precipitation and crystallization of calcium salts. The solubility of calcium salts is highly dependent on pH. For instance, in the precipitation of calcium phosphates, the pH of the solution is a key factor modulating the precipitation process. nih.gov Similarly, for calcium 2-hydroxysuccinate, controlling the pH is essential to ensure efficient precipitation and to obtain the desired hydrate form.

The concentration of the reactants, namely the calcium source and malic acid, also plays a crucial role. In the preparation of calcium citrate (B86180) malate (B86768), a related compound, the use of a highly concentrated aqueous solution is a preferred method to force the metastable salt out of solution. nih.gov Concentrations of reactants in water ranging from 20% to 75% by weight are often employed. nih.gov

The optimization of these parameters is often achieved through systematic studies. For example, in the preparation of eggshell calcium malate, a one-factor-at-a-time test and a ternary quadratic regression orthogonal combination design were used to determine the optimal conditions, which included a specific malic acid concentration to achieve the highest dissoluble calcium malate content. nih.gov Similarly, in the ultrasound-assisted preparation of calcium malate from bovine bone, response surface methodology was used to optimize parameters such as the solid-liquid ratio and the acid-material ratio to maximize the calcium conversion efficiency and purity. nih.gov

Chemo-Enzymatic and Bio-Inspired Synthetic Routes to 2-Hydroxysuccinate Precursors

The synthesis of calcium 2-hydroxysuccinate hydrate is intrinsically linked to the availability of its precursor, 2-hydroxysuccinic acid, commonly known as malic acid. Modern synthetic strategies are increasingly turning to chemo-enzymatic and bio-inspired routes to produce this key precursor in an efficient and stereoselective manner.

Derivatization from Malic Acid (2-Hydroxysuccinic Acid)

Malic acid is a versatile starting material for the synthesis of various derivatives, which can then be used in the preparation of calcium malate. Chemical derivatization can be employed to modify the properties of malic acid or to facilitate its separation and purification. For instance, the enantiomers of malic acid can be separated by reversed-phase liquid chromatography after derivatization with a chiral reagent like (R)-1-(1-naphthyl)ethylamine. scielo.br This process involves the activation of the carboxylic acid groups of malic acid, for example with HOBT and EDC-HCl, to enhance the derivatization efficiency. scielo.br

The formation of diastereomeric salts is another derivatization strategy. For example, L/D-malic acid can form diastereomeric salts with a resolving agent like L-Ephedrine in water, allowing for the separation of the enantiomers. researchgate.net The stoichiometry of these salts can vary, with both 1:1 and 2:1 ratios of malic acid to the resolving agent being observed. researchgate.net

Enzymatic Conversion Pathways for 2-Hydroxysuccinic Acid

Enzymatic conversion offers a highly specific and environmentally friendly route to L-malic acid. One of the most established methods is the hydration of fumaric acid catalyzed by the enzyme fumarase (fumarate hydratase). researchgate.netgoogle.com This reaction is reversible, and to drive the equilibrium towards malic acid production, a consecutive enzymatic reaction can be employed. For example, by using fumarase followed by aspartase in an ammonium (B1175870) fumarate (B1241708) buffer, the conversion of fumarate can be nearly completed, with the remaining fumarate being converted to aspartate. researchgate.net

Microbial fermentation is another powerful bio-inspired approach for L-malic acid production. Various microorganisms, including filamentous fungi like Aspergillus niger and yeasts such as Saccharomyces cerevisiae, have been engineered to produce high titers of L-malic acid from renewable feedstocks like glucose. Metabolic engineering strategies focus on enhancing the metabolic flux towards malic acid by overexpressing key enzymes in the reductive tricarboxylic acid (rTCA) pathway, such as pyruvate (B1213749) carboxylase and malate dehydrogenase, and by knocking out competing pathways.

Industrial Synthesis and Process Optimization for Calcium Malate Derivatives

The large-scale production of calcium malate derivatives for commercial applications requires efficient and optimized industrial processes. These processes aim to maximize yield and purity while minimizing costs and environmental impact.

The global calcium malate market is driven by its use in nutritional supplements and as a food additive. google.com Industrial synthesis often involves the reaction of a calcium source, such as calcium carbonate or calcium hydroxide (B78521), with malic acid in an aqueous solution. google.com Patents describe processes where the reaction temperature is controlled, for example, between 20°C and 80°C, and the mixture is continuously stirred to promote the reaction. google.com The resulting product can then be isolated by crystallization, followed by dehydration, washing, drying, and pulverizing. google.com

Process optimization is key to improving the efficiency of industrial synthesis. Techniques such as ultrasound-assisted preparation have been shown to significantly enhance the conversion rate of calcium malate. In a study on preparing calcium malate from bovine bone, ultrasonication was found to be more efficient than conventional reaction methods. nih.gov The optimal conditions, including ultrasonic power, time, and temperature, as well as reactant ratios, were determined using response surface methodology to achieve a high conversion efficiency and purity. nih.gov

Another innovative approach for process optimization is the use of pulsed electric field (PEF) technology for the extraction of calcium malate from sources like eggshells. nih.gov PEF is a non-thermal method that can lead to higher extraction yields in shorter times compared to traditional methods. researchgate.net Optimization of PEF parameters, such as electric field intensity and pulse duration, is crucial for maximizing the yield of soluble calcium malate. nih.gov

Below is a table summarizing some of the optimized parameters for different preparation methods of calcium malate.

| Parameter | Ultrasound-Assisted Preparation from Bovine Bone nih.gov | PEF-Assisted Extraction from Eggshell nih.gov |

| Calcium Source | Bovine Bone | Eggshell |

| Malic Acid Concentration | Solid-to-acid ratio of 1:1.5 | 6.0% |

| Temperature | 35°C | Not specified as a primary optimized parameter (non-thermal method) |

| Ultrasonic Power | 200 W | N/A |

| Ultrasonication Time | 17 min | N/A |

| PEF Electric Field Intensity | N/A | 20 kV/cm |

| PEF Pulse Duration | N/A | 24 µs |

| Purity/Yield | 92.54% purity, 66.16% conversion efficiency | Highest dissoluble calcium malate content of 7.075 mg/mL |

Advanced Structural Characterization of Calcium 2 Hydroxysuccinate Hydrate

Crystallographic Analysis and Polymorphism

Crystallographic techniques are indispensable for determining the atomic arrangement within a crystalline solid. For calcium 2-hydroxysuccinate hydrate (B1144303), these methods reveal not only the fundamental structure but also the potential for polymorphism and the specific roles of water molecules.

Single-Crystal X-ray Diffraction for Anisotropic Structure Determination

For instance, a study on calcium L(-)-malate trihydrate (Ca(C4H4O5)·3H2O) reported a monoclinic crystal system with the space group P21. researchgate.net The analysis revealed a seven-coordinate calcium ion. researchgate.net In another investigation, Calcium bis(malate) dihydrate was found to crystallize in the monoclinic system with the space group C2/c. researchgate.net In this structure, the calcium ion is eight-fold coordinated. researchgate.net The malate (B86768) ligand demonstrates its versatility by coordinating to the calcium ion in a tridentate-bidentate fashion through its two carboxylate groups and in a monodentate mode via the hydroxyl group's oxygen atom. researchgate.net

The anisotropic nature of the data obtained from SCXRD allows for the determination of the thermal motion of individual atoms, providing a dynamic aspect to the static crystal structure. This level of detail is crucial for understanding the stability and reactivity of the compound.

Table 1: Crystallographic Data for Calcium 2-Hydroxysuccinate Hydrate Polymorphs

| Parameter | Calcium L(-)-malate trihydrate researchgate.net | Calcium bis(malate) dihydrate researchgate.net |

| Formula | Ca(C4H4O5)·3H2O | Ca(C4H4O5)2·2H2O |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21 | C2/c |

| a (Å) | 6.6460(3) | 15.916(9) |

| b (Å) | 8.3795(3) | 5.886(3) |

| c (Å) | 8.2707(4) | 13.046(6) |

| **β (°) ** | 112.640(2) | 90.678(4) |

| Z | 2 | 4 |

| Coordination No. | 7 | 8 |

Powder X-ray Diffraction for Phase Identification and Crystallinity Assessment

In the context of calcium 2-hydroxysuccinate hydrate, PXRD is used to confirm the phase purity of a synthesized sample. researchgate.net By comparing the experimental diffraction pattern with reference patterns from databases like the Crystallography Open Database (COD), one can identify the specific hydrated form present. ncl.ac.uk The sharpness and intensity of the diffraction peaks provide an indication of the degree of crystallinity, with sharp, well-defined peaks signifying a highly crystalline material. researchgate.net For instance, well-defined peaks in the X-ray diffractogram of calcium malonate hydrate confirm its crystalline nature. researchgate.net

Investigation of Hydration States and Water Molecule Environments

The degree of hydration and the specific roles of water molecules are critical aspects of the structure of calcium 2-hydroxysuccinate hydrate. Different hydrated forms, such as dihydrates and trihydrates, have been identified. researchgate.netresearchgate.net It has been observed that in aqueous or hydroalcoholic solutions, both di- and trihydrated species can crystallize simultaneously. researchgate.net

The water molecules in the crystal lattice are not merely space-fillers; they actively participate in the structural framework through coordination to the calcium ion and through hydrogen bonding. nih.gov In calcium L(-)-malate trihydrate, one of the three water molecules is noted to be less strongly bound, interacting only with a calcium ion. researchgate.net In contrast, the structure of calcium bis(malate) dihydrate reveals a layer-type polymeric structure that is stabilized by intermolecular hydrogen bonding involving the water molecules. researchgate.net The environment of the hydrated calcium ion itself has been a subject of extensive study, with investigations showing that the number of water molecules in the first hydration shell can vary. nih.gov

Spectroscopic Fingerprinting and Molecular Interactions

Spectroscopic techniques provide complementary information to crystallographic methods, offering insights into the chemical bonding, functional groups, and molecular interactions within the compound.

Vibrational Spectroscopy (FTIR, Raman) for Ligand Coordination and Hydrogen Bonding Networks

Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules. These techniques are highly sensitive to the local chemical environment and can provide detailed information about ligand coordination and hydrogen bonding networks.

In the analysis of calcium 2-hydroxysuccinate hydrate, the vibrational spectra reveal characteristic bands corresponding to the different functional groups of the malate ligand, such as the carboxylate (COO-) and hydroxyl (-OH) groups. The positions and shapes of these bands are influenced by the coordination of these groups to the calcium ion. For example, the shift in the stretching frequencies of the carboxylate groups upon coordination to Ca2+ is a key indicator of the nature of the metal-ligand bond. researchgate.net

Furthermore, the broadness and position of the O-H stretching bands in the FTIR spectrum provide direct evidence of hydrogen bonding. youtube.comyoutube.com The extensive hydrogen bonding network, involving both the hydroxyl group of the malate and the water molecules, plays a crucial role in stabilizing the crystal structure. nih.govfigshare.com The presence of water molecules and the coordination of the malate ligand are confirmed by the vibrational bands observed in both FTIR and FT-Raman spectra. researchgate.netresearchgate.net

Table 2: Selected Vibrational Bands for Calcium Malate Hydrate

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3428 | O-H stretching (hydrogen-bonded) | e3s-conferences.org |

| ~1595 | Asymmetric C=O stretching (carboxylate) | e3s-conferences.org |

| 700-900 | Metal-oxygen stretching | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides information about the structure and dynamics of molecules in both solution and the solid state.

In solution-state NMR, the chemical shifts and coupling constants of the protons and carbons in the malate anion can be analyzed to understand its conformation and interactions in solution. However, for sparingly soluble compounds or for studying the structure in its native crystalline form, solid-state NMR (ssNMR) is indispensable. researchgate.net

Solid-state NMR, particularly techniques like Magic Angle Spinning (MAS), can overcome the line broadening effects observed in solid samples, providing high-resolution spectra. researchgate.netpsu.edu For calcium 2-hydroxysuccinate hydrate, 1H and 13C ssNMR can be used to probe the local environment of the malate ligand and to distinguish between different crystalline forms. researchgate.net Advanced ssNMR techniques can also provide information on the proximity of different atomic nuclei, helping to piece together the molecular structure and intermolecular interactions. While direct NMR studies on calcium 2-hydroxysuccinate hydrate are not extensively detailed in the provided results, the principles of ssNMR applied to similar systems, like calcium-alginate hydrogels, demonstrate its potential. researchgate.net For instance, increasing calcium content leads to line broadening and shifting of proton signals in solution-state NMR, a challenge that can be addressed with MAS NMR. researchgate.net

X-ray Absorption Spectroscopy (XAS) for Local Coordination Environment of Calcium

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to determine the local geometric and electronic structure of a selected atomic species. For calcium 2-hydroxysuccinate hydrate, XAS, particularly the Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near-Edge Structure (XANES) regions of the spectrum, provides critical insights into the coordination environment of the calcium ion.

The XANES region is sensitive to the oxidation state and coordination geometry (e.g., octahedral, tetrahedral) of the calcium atom. taylorfrancis.com Studies on various calcium-based materials show that variations in the local chemical environment and coordination geometries are reflected in the XANES spectra. taylorfrancis.com An operando XAS study on the synthesis of calcium carbonate particles demonstrated the technique's ability to track changes in the calcium species in real-time, distinguishing between Ca(OH)₂ and CaCO₃ based on their unique spectral features. nih.gov

The EXAFS region provides information about the number, type, and distance of neighboring atoms surrounding the central calcium atom. Analysis of EXAFS data for the hydrated calcium ion in aqueous solution reveals a mean Ca-O bond distance of 2.46(2) Å. nih.gov This distance is consistent with a coordination number of 8, a finding supported by Large-Angle X-ray Scattering (LAXS) and molecular dynamics simulations. nih.gov However, the coordination number can vary. X-ray crystallography of calcium L(-)-malate trihydrate, a closely related compound, revealed a seven-coordinate calcium ion. researchgate.net In another hydrated form, the calcium atom is eight-fold coordinated by oxygen atoms. researchgate.net Theoretical studies on hydrated calcium ion clusters also show that the coordination number can range from six to eight, depending on the number of water molecules in the hydration shells. frontiersin.org

For calcium 2-hydroxysuccinate hydrate, XAS would be employed to precisely determine these fundamental parameters. The expected data would define the number of oxygen atoms from both the hydroxysuccinate anion and the water molecules that are directly bonded to the central calcium ion, along with their specific bond lengths.

Table 1: Representative Calcium Coordination Data from X-ray Studies

| Compound/System | Technique | Ca²⁺ Coordination Number | Mean Ca-O Bond Distance (Å) | Source |

|---|---|---|---|---|

| Hydrated Ca²⁺ (aq) | EXAFS/LAXS | 8 | 2.46 | nih.gov |

| Calcium L(-)-malate trihydrate | X-ray Crystallography | 7 | Not Specified | researchgate.net |

| Calcium L(-)-malate hydrate | X-ray Crystallography | 8 | Not Specified | researchgate.net |

Microstructural and Morphological Characterization

Electron Microscopy (SEM, TEM) for Particle Morphology and Growth

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for visualizing the microstructure and morphology of solid materials. These techniques provide direct, high-resolution images of the particles, revealing details about their size, shape, surface texture, and state of aggregation.

In the study of calcium 2-hydroxysuccinate hydrate, SEM would be used to examine the external morphology of the crystals. By scanning a focused electron beam over the sample, SEM can generate detailed three-dimensional-like images. This analysis would reveal whether the particles are, for example, spherical, cubic, or needle-like, information that is crucial for understanding the crystallization process. nih.gov Studies on other calcium-based cements have used SEM to identify particles ranging in size from less than a micron to over 50 μm and to observe their homogeneity and shape. nih.govresearchgate.net

TEM offers higher resolution than SEM and provides information on the internal structure of the particles. By passing a beam of electrons through an ultra-thin sample, TEM can be used to identify dislocations, stacking faults, and other crystalline defects. Furthermore, techniques like 3D nanotomography using TEM can reconstruct the complex three-dimensional morphology of particle agglomerates, as has been demonstrated for calcium silicate (B1173343) hydrates (C-S-H), which were shown to be composed of foil-like structures. escholarship.org For calcium 2-hydroxysuccinate hydrate, TEM could be used to observe the initial stages of nucleation and follow the growth of individual crystals, providing insights into the mechanisms of particle formation.

Small-Angle Scattering Techniques (SAXS, SANS) for Nanoscale Structure and Amorphous Phases

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are non-destructive techniques that provide structural information on the nanoscale, typically in the range of 1 to 100s of nanometers. nih.gov They are particularly well-suited for analyzing particles in dispersion, making them ideal for studying the formation of calcium 2-hydroxysuccinate hydrate from solution and for detecting any amorphous precursor phases.

SAXS and SANS measure the elastic scattering of X-rays or neutrons, respectively, at very low angles from a sample. The resulting scattering pattern is related to variations in electron density (for SAXS) or scattering length density (for SANS) within the material. Analysis of this pattern can yield information about:

Aggregation: The techniques can monitor how particles aggregate and form larger structures. A SAXS/SANS study on sodium caseinate showed that the addition of calcium ions induced aggregation into larger particles, and the fractal dimension of these aggregates could be calculated to describe their internal structure. researchgate.net

Amorphous Phases: The presence of non-crystalline or amorphous nanoparticles, which may act as precursors to crystalline phases, can be identified.

For calcium 2-hydroxysuccinate hydrate, these techniques could be used to study the early stages of its precipitation from a supersaturated solution, tracking the formation and growth of nanoscale particles before they become large enough to be observed by other methods.

Thermal Decomposition Pathways and Hydrate Stability

Thermogravimetric Analysis (TGA) for Hydration Water Content and Thermal Stability

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. libretexts.org It is a fundamental tool for determining the thermal stability and composition of hydrated compounds like calcium 2-hydroxysuccinate hydrate.

A TGA experiment on this compound would yield a thermogram, a plot of mass versus temperature. This plot is expected to show distinct steps, each corresponding to a mass loss event. libretexts.org

Dehydration: The initial mass loss, typically occurring at temperatures just above 100°C, corresponds to the removal of the water of hydration. researchgate.net The precise mass lost in this step allows for the exact calculation of the number of water molecules present in the hydrate formula.

Decomposition: Following dehydration, further heating leads to the decomposition of the anhydrous calcium 2-hydroxysuccinate. This process may occur in one or more steps, involving the loss of volatile products like carbon monoxide (CO) and carbon dioxide (CO₂), eventually leaving a stable residue of calcium oxide (CaO) at high temperatures. libretexts.org

The thermogram for calcium oxalate (B1200264) monohydrate (CaC₂O₄·H₂O) provides an excellent model, showing a clear first step for the loss of H₂O, followed by a step for the loss of CO, and a final step for the loss of CO₂. libretexts.org A study on calcium L(-)-malate trihydrate confirmed that its thermal behavior, as investigated by TGA, was consistent with its known structure, validating the use of this technique. researchgate.net

Table 2: Representative TGA Decomposition Steps for Calcium Salts

| Compound | Temperature Range (°C) | Event | Volatile Product(s) | Solid Residue | Source |

|---|---|---|---|---|---|

| CaC₂O₄·H₂O | ~100 - 250 | Dehydration | H₂O | CaC₂O₄ | libretexts.org |

| CaC₂O₄ | ~400 - 500 | Decomposition | CO | CaCO₃ | libretexts.org |

| CaCO₃ | ~650 - 850 | Decomposition | CO₂ | CaO | libretexts.org |

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are techniques that measure the thermal transitions occurring in a material as it is heated or cooled. While TGA measures mass changes, DTA/DSC measures changes in heat. DTA measures the temperature difference between a sample and an inert reference, while DSC measures the heat flow required to maintain the sample and reference at the same temperature. innovatechlabs.com

These methods are used to detect physical and chemical changes that involve an exchange of energy, such as:

Phase Transitions: A change in the crystalline structure of the material, which would appear as a peak on the DTA/DSC curve without any corresponding mass loss in the TGA. u-szeged.hu

Dehydration: The removal of water from the hydrate is an endothermic process (it requires energy), which results in a distinct endothermic peak in the DTA/DSC curve that corresponds to the dehydration step seen in TGA. u-szeged.hucanada.ca

Decomposition: The breakdown of the anhydrous salt is also typically an endothermic process, giving rise to further peaks at higher temperatures.

For calcium 2-hydroxysuccinate hydrate, DTA or DSC analysis would complement the TGA data by providing the temperatures and enthalpy changes associated with dehydration and decomposition. For instance, the DSC curve of copper sulfate (B86663) pentahydrate shows distinct endothermic peaks for the sequential loss of its water molecules. u-szeged.hu The decomposition of calcium hydroxide (B78521) also produces a clear endothermic peak between 450-520°C. canada.ca Research on calcium L(-)-malate trihydrate has explicitly utilized DTA in conjunction with TGA to characterize its thermal behavior. researchgate.net This combined analysis provides a complete picture of the thermal stability and decomposition pathway of the hydrated compound.

Surface Analysis Techniques for Intermolecular Contacts (e.g., Hirshfeld Surface Analysis)researchgate.net

The three-dimensional architecture of Calcium 2-hydroxysuccinate hydrate in its crystalline form is stabilized by a complex network of intermolecular interactions. A comprehensive understanding of these contacts is crucial for elucidating the compound's structural stability and physicochemical properties. While detailed crystallographic data for forms like Calcium L(–)-malate trihydrate are available, a full published Hirshfeld surface analysis is not found in the reviewed literature. researchgate.netresearchgate.net However, the existing structural data provides a robust foundation for analyzing the key intermolecular forces at play, namely the coordination bonds of the calcium ion and an extensive network of hydrogen bonds. researchgate.netresearchgate.net

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal. rsc.orgnih.gov It maps the electron distribution of a molecule within its crystalline environment, generating a unique surface. rsc.org Key graphical outputs of this analysis include:

d_norm surface: This surface highlights regions of significant intermolecular contact. It is colored to show contacts shorter than the van der Waals radii (red spots), contacts of similar length (white areas), and longer contacts (blue areas). nih.gov For Calcium 2-hydroxysuccinate hydrate, these red spots would primarily indicate the strong coordination bonds between calcium and oxygen atoms, as well as the O-H···O hydrogen bonds. researchgate.netnih.gov

Analysis of Intermolecular Contacts from Crystallographic Data

In the absence of a specific Hirshfeld analysis in the literature, a detailed examination of the crystal structure of Calcium L(–)-malate trihydrate reveals the critical intermolecular contacts. researchgate.netresearchgate.net The structure is a coordination polymer where calcium ions, malate anions, and water molecules are linked by electrostatic forces and hydrogen bonds.

Calcium Ion Coordination: The primary organizing force in the crystal lattice is the coordination of the calcium ion. In the trihydrate form, the calcium ion has a coordination number of seven, bonding to oxygen atoms from both the malate anions and water molecules. researchgate.netresearchgate.net This creates a stable, cross-linked network. One of the three water molecules in the crystal structure is noted to be less strongly bound, interacting only with a calcium ion. researchgate.netresearchgate.net

Hydrogen Bonding Network: An extensive network of hydrogen bonds further stabilizes the crystal structure. The malate anions are interconnected through directional O-H···O hydrogen bonds. researchgate.net Additionally, the water molecules act as crucial cross-linking agents, forming hydrogen bonds that link adjacent layers of the structure together. researchgate.net

The table below summarizes the fundamental crystallographic parameters for a known form of the compound, which provides the basis for any analysis of intermolecular contacts.

Table 1: Crystallographic Data for Calcium L(–)-malate Trihydrate researchgate.netresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | Ca(C₄H₄O₅)⋅3H₂O |

| System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.6460(3) |

| b (Å) | 8.3795(3) |

| c (Å) | 8.2707(4) |

| β (°) | 112.640(2) |

| Volume (ų) | 425.1(4) |

| Z (formula units/cell) | 2 |

If a Hirshfeld analysis were performed on this crystallographic data, a quantitative breakdown of the intermolecular contacts could be generated. Based on the known structure, the hypothetical contributions would be dominated by Ca···O, O···H, and H···H contacts. An example of how such data would be presented is shown below for illustrative purposes.

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Fingerprint Plots

| Contact Type | Hypothetical Contribution (%) | Description |

|---|---|---|

| O···H / H···O | ~50-60% | Represents the extensive hydrogen bonding network involving malate hydroxyl and carboxyl groups and water molecules. |

| Ca···O | ~20-30% | Represents the primary coordination bonds between the calcium ion and oxygen atoms of the malate and water ligands. |

| H···H | ~10-15% | Represents contacts between hydrogen atoms on the malate backbone and water molecules. |

| O···O | <5% | Represents close contacts between oxygen atoms. |

| C···H / H···C | <5% | Represents weaker contacts involving carbon atoms. |

Note: This table is illustrative and not based on published experimental data for this specific compound.

The combination of strong ionic coordination and a dense, directional hydrogen-bonding network defines the supramolecular assembly and ultimate stability of the Calcium 2-hydroxysuccinate hydrate crystal. researchgate.net

Computational Chemistry and Theoretical Modeling of Calcium 2 Hydroxysuccinate Hydrate Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, bond energies, and other electronic and energetic properties.

DFT calculations are employed to determine the electronic structure of calcium 2-hydroxysuccinate hydrate (B1144303), revealing how electrons are distributed within the molecule and the nature of the chemical bonds. These calculations can elucidate the coordination environment of the calcium ion, detailing its interaction with the carboxylate and hydroxyl groups of the 2-hydroxysuccinate (malate) ligand and with water molecules.

While specific DFT data for calcium 2-hydroxysuccinate hydrate is not abundant in public literature, principles from studies on similar systems, such as calcium complexes with water or other carboxylates, are applicable. rsc.orgrsc.orgresearchgate.net For example, DFT calculations on calcium water complexes show how the electronic structure is influenced by the number of water molecules in the hydration shells. rsc.orgrsc.org The interaction between carboxylate groups and calcium-based surfaces has been modeled, showing that adsorption is primarily driven by the electrostatic attraction between the calcium ions and the carboxylate anions. researchgate.net

Table 1: Illustrative Energetic Data from DFT Calculations on Related Systems (Note: This data is from analogous systems and serves to illustrate the types of parameters obtained from DFT studies.)

| System/Interaction | Property | Calculated Value (kcal/mol) | Source Context |

| Carboxylate on Calcium Carbonate | Binding Energy in Water | -29.45 | researchgate.net |

| Ca(H₂O)₆ Complex | Energy relative to C1 minimum | 1.10 | rsc.org |

| Hematite (012) surface | Fracture Energy | 252.12 kJ/mol (~60.26 kcal/mol) | nih.gov |

This table provides representative energy values from DFT studies on systems involving calcium ions and carboxylate/oxide surfaces to demonstrate the outputs of such computational analyses.

DFT is a reliable method for predicting spectroscopic properties, including vibrational frequencies that correspond to infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. These predicted spectra are invaluable for interpreting experimental data and assigning specific spectral bands to the vibrational modes of the molecule, such as the stretching and bending of C-O, C-C, C-H, and O-H bonds within the 2-hydroxysuccinate ligand and the water of hydration.

Table 2: Representative Calculated Vibrational Frequencies for Related Moieties (Note: These are examples from related materials to illustrate DFT's predictive capability for vibrational spectroscopy.)

| System | Vibrational Mode | Calculated Frequency (cm⁻¹) | Source Context |

| Amorphous Calcium Carbonate | Absorption Band | 863 | researchgate.net |

| Amorphous Calcium Carbonate | Absorption Band | 1045 | researchgate.net |

| Amorphous Calcium Carbonate | Absorption Bands | 1460, 1494 | researchgate.net |

| Hexahydrocalcite | Infrared Signature | 837 | researchgate.net |

This table showcases examples of vibrational frequencies calculated for calcium-based compounds, demonstrating the application of DFT in spectroscopic analysis.

DFT simulations can model the adsorption of molecules onto surfaces, which is relevant for understanding the growth of calcium 2-hydroxysuccinate hydrate crystals or its interaction with other materials. These simulations can determine the preferred adsorption sites, calculate adsorption energies, and describe the changes in electronic structure upon adsorption.

For example, DFT has been used to study the adsorption of carboxylates on calcium carbonate surfaces, revealing that the interaction is strong and primarily electrostatic. researchgate.net Similarly, research on the interaction of alkyl sulfonates with fluorite (calcium fluoride) surfaces used DFT to analyze adsorption configurations and energies, highlighting the role of electrostatic attraction between surface calcium ions and the adsorbate. mdpi.com Such studies provide a framework for understanding how the 2-hydroxysuccinate ligand would interact with its own crystal surfaces during formation and growth. The calculated binding energy for a carboxylate on a calcium carbonate surface in water was found to be -29.45 kcal/mol, indicating a strong interaction. researchgate.net

Molecular Dynamics (MD) and Hybrid QM/MM Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the system. For more complex processes involving chemical reactions or changes in electronic structure, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. nih.govbioexcel.eu

MD simulations are exceptionally well-suited for studying the hydration dynamics of ions and molecules in solution. nih.govarxiv.org For calcium 2-hydroxysuccinate hydrate, MD can be used to investigate the structure and stability of the hydration shells around the Ca²⁺ ion and the 2-hydroxysuccinate ligand. nih.govmdpi.com These simulations track the exchange of water molecules between the bulk solvent and the coordination sphere of the ions, determining residence times and diffusion coefficients. nih.gov

Studies on aqueous CaCl₂ solutions have used MD to examine how hydration shells change with concentration. mdpi.com At low concentrations, the Ca²⁺ ion is surrounded by a stable hydration shell, but as concentration increases, chloride ions begin to displace water molecules to form ion pairs. mdpi.com Similar principles apply to the 2-hydroxysuccinate system, where the carboxylate and hydroxyl groups of the ligand compete with water molecules for coordination sites around the calcium ion. The dynamics of these interactions are crucial for understanding the dissolution and precipitation processes. Ab initio MD simulations have also been used to explore the coexistence of fully hydrated ions and various ion-pair structures in CaCl₂ solutions. arxiv.org

Table 3: Hydration Properties of Calcium Ions from MD Simulations (Note: Data is from studies of CaCl₂ solutions but demonstrates key parameters obtainable via MD.)

| Property | Value | Conditions | Source |

| Ca-O distance (1st shell) | 2.39 to 2.46 Å | Experimental summary | mdpi.com |

| Ca²⁺ Coordination Number (CN) | ~8 | Dilute CaCl₂ solution | mdpi.com |

| Ca²⁺ Coordination Number (CN) | ~3 | 60 wt.% CaCl₂ solution | mdpi.com |

| Ca-Cl Contact Ion Pair | Forms at >40 wt.% CaCl₂ | MD Simulation | mdpi.com |

This table summarizes findings on the hydration of Ca²⁺ ions from MD simulations of aqueous calcium chloride solutions.

Atomistic modeling, particularly using MD, can be used to construct and analyze models of nanocrystalline materials, such as calcium 2-hydroxysuccinate hydrate. This approach provides insights into the structure of nanoparticles, including their surface features and internal defects, which are often difficult to characterize experimentally.

High-throughput atomistic modeling has been successfully applied to complex systems like calcium aluminate silicate (B1173343) hydrate (C-A-S-H), the primary binding phase in some eco-friendly cements. nih.govnih.govresearchgate.net In these studies, thousands of distinct nanocrystalline structures are generated and simulated to understand how compositional variations (e.g., Ca/Si ratio) affect structural and mechanical properties like chain length and elastic moduli. nih.govnih.gov Similar methods could be applied to model nanocrystals of calcium 2-hydroxysuccinate hydrate, exploring how factors like hydration level and morphology influence their properties. Modeling of Cu-doped C-S-H nanoparticles has shown they consist of layers resembling defective tobermorite, providing a detailed description from the atomic to the nanometer scale. scispace.com

Theoretical Studies on Reaction Mechanisms and Stereoselectivity Involving 2-Hydroxysuccinic Acid

Theoretical studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the reaction mechanisms involving 2-hydroxysuccinic acid (malic acid). These computational approaches are crucial for understanding reaction pathways, transition states, and the factors governing stereoselectivity. DFT has become a popular method for calculating molecular properties and has been extensively used to compute electronic structure properties in various phases. nih.gov

DFT calculations, such as those using the ωB97XD functional with an aug-cc-pVDZ basis set, have been employed to study proton transfer reactions in similar small organic acid systems. researchgate.net These studies analyze reaction energy profiles, reaction forces, chemical potentials, and electronic fluxes to elucidate the reaction mechanism. researchgate.net For instance, in related systems, it has been shown that reactions can proceed with significant intermolecular bond shortening and charge accumulation, leading to a large increase in the exchange energy towards the formation of a reaction energy barrier. researchgate.net Once the transition state is reached, this energetic constraint is released by attractive energies. researchgate.net

Conceptual DFT provides a framework for defining and calculating reactivity descriptors like chemical potential (µ), chemical hardness (η), and electrophilicity (ω). nih.govresearchgate.net These descriptors help in identifying the reactive sites within a molecule. nih.gov The Fukui function, for example, is instrumental in determining the regions of a molecule where it is most favorable to add or subtract an electron during a chemical reaction. researchgate.net Such analyses are foundational to predicting how 2-hydroxysuccinic acid will interact with other species, including metal ions like calcium, and the stereochemical outcomes of such interactions.

The principles of "hard and soft acids and bases" (HSAB) can also be applied within a DFT framework to understand the interactions between the oxygen-containing functional groups of 2-hydroxysuccinic acid and the calcium ion. mdpi.com These theoretical tools allow for a detailed exploration of the electronic and structural changes that occur during a reaction, providing a basis for predicting stereoselectivity.

Computational Prediction of Coordination Geometries and Complex Stability

Computational methods are invaluable for predicting the coordination geometries and assessing the stability of complexes like calcium 2-hydroxysuccinate hydrate. Molecular dynamics (MD) simulations and DFT calculations are primary tools used for these predictions.

For hydrated calcium ions, computational studies have explored the structure of the hydration shells. frontiersin.org Methods like the comprehensive genetic algorithm (CGA) combined with DFT (specifically B3LYP-D3/6-311+G(d,p)) have been used to find the lowest-energy structures of hydrated calcium ion clusters, Ca²⁺(H₂O)n. frontiersin.org These studies reveal that for smaller clusters (n=10-12), the calcium ion is typically surrounded by six water molecules in the first hydration shell. frontiersin.org As the number of water molecules increases, the coordination number of the first shell can fluctuate, for instance, between seven and eight for n=12-18. frontiersin.org This information is foundational for understanding how the calcium ion will coordinate with ligands like the 2-hydroxysuccinate anion in an aqueous environment.

The coordination of the calcium ion in crystalline structures of calcium 2-hydroxysuccinate (calcium malate) has been determined experimentally and can be modeled computationally. For example, in calcium L(-)-malate trihydrate, the calcium ion has a coordination number of seven. researchgate.net In another hydrated form, Ca(C₄H₄O₅)₂·2H₂O, the calcium ion is also part of a complex coordination environment. researchgate.net Computational models aim to reproduce these experimentally observed geometries. Algorithms have been developed to predict Ca²⁺-binding sites in complex systems with high accuracy, identifying coordination geometries and predicting the positions of the calcium ion to within a few tenths of an angstrom. nih.govnih.gov These algorithms often work by identifying clusters of potential ligand atoms (like oxygen) and finding a geometric center that corresponds to the likely position of the Ca²⁺ ion. nih.govnih.gov

The stability of metal complexes in solution is a key parameter that can be estimated computationally. uctm.edu For instance, the stability constants of calcium complexes with similar ligands have been studied, revealing that the relatively higher stability of Ca(II) complexes can be partly explained by their lower hydration energy, as complex formation requires the breaking of metal ion-solvent bonds. uctm.edu Computational models can simulate this process and calculate the associated energy changes.

The table below summarizes findings from computational studies on hydrated calcium ions, which are relevant to understanding the coordination environment in calcium 2-hydroxysuccinate hydrate.

| Computational Method | System Studied | Key Findings |

| B3LYP-D3/6-311+G(d,p) | Ca²⁺(H₂O)n, n=10-18 | For n=10-12, the first hydration shell contains six water molecules. For n=12-18, the coordination number fluctuates between seven and eight. frontiersin.org |

| MD Simulations (Custom Force Field) | Hydrated Ca²⁺ | A heptahydrate complex, Ca²⁺(H₂O)₇, is a good model for hydrated Ca²⁺ in many biological systems. nih.gov |

| X-ray Crystallography | Ca(C₄H₄O₅)·3H₂O | The calcium ion has a coordination number of seven. researchgate.net |

| MUG Algorithm | Ca²⁺-binding proteins | Successfully predicts over 90% of Ca²⁺-binding sites with an accuracy of 0.22 to 0.49 Å. nih.govnih.gov |

These computational approaches provide a powerful complement to experimental techniques, offering a molecular-level understanding of the structure, reactivity, and stability of calcium 2-hydroxysuccinate hydrate systems.

Coordination Chemistry and Complexation Behavior of Calcium 2 Hydroxysuccinate

Coordination Modes of the 2-Hydroxysuccinate Ligand with Calcium(II)

The 2-hydroxysuccinate anion (malate) is a multifunctional ligand, possessing two carboxylate groups and one hydroxyl group. This arrangement allows it to coordinate to the Ca(II) center in various modes, leading to the formation of stable, extended structures.

The 2-hydroxysuccinate ligand demonstrates considerable flexibility in its coordination to calcium(II). It can act as a multidentate ligand, bridging multiple calcium centers to form complex networks. In the structure of a calcium L-malate framework, the malate (B86768) linker has been observed to adopt three different coordination modes, functioning as a 3-connecting node that links 6- and 8-coordinate calcium-based clusters. researchgate.net

The coordination of carboxylate groups to calcium can occur in several ways. A unidentate mode involves the calcium ion binding to only one of the two oxygen atoms of a carboxylate group. In the bidentate or chelating mode, the calcium ion is bound by both oxygen atoms of the same carboxylate group, forming a stable four-membered ring. scispace.com A third, mixed mode can also occur where the calcium is chelated by one carboxylate oxygen and another donor atom from the ligand, such as the hydroxyl oxygen.

Both the carboxylate and the hydroxyl functional groups of the 2-hydroxysuccinate ligand are crucial in its coordination with Ca(II). The calcium ion, being a hard metal ion, shows a strong preference for binding with hard oxygen donor ligands.

In the crystal structure of calcium L(–)-malate trihydrate, the calcium ion is seven-coordinate. researchgate.net A more complex metal-organic framework, designated UPMOF-1, which is constructed from calcium ions and L-malic acid, features two distinct calcium centers with coordination numbers of seven and eight. researchgate.net In these structures, the coordination sphere of the calcium ion is saturated by oxygen atoms originating from both the carboxylate and hydroxyl groups of the malate ligands, as well as from water molecules. The ability of the deprotonated hydroxyl group and the versatile carboxylate groups to bridge multiple calcium centers is fundamental to the formation of the extended polymeric architecture of these compounds. researchgate.net

Formation of Calcium-Based Coordination Polymers and Metal-Organic Frameworks (MOFs)

The multidentate nature of the 2-hydroxysuccinate ligand facilitates the assembly of one-, two-, or three-dimensional structures known as coordination polymers or metal-organic frameworks (MOFs). Ca-based MOFs are of particular interest due to their potential for high stability, low toxicity, and low density.

A notable example is the MOF termed UPMOF-1, synthesized from calcium(II) ions and L-malic acid. researchgate.net Its structure is composed of infinite rods of calcium-oxygen polyhedra ({CaO8} and {CaO7}) that are linked by the malate ligands. This specific arrangement results in a novel three-dimensional framework. The synthesis of such materials demonstrates that 2-hydroxysuccinate is an effective building block for creating robust Ca-based MOFs. researchgate.net Generally, the formation of calcium coordination polymers involves the linkage of calcium ions by organic ligands, creating extended networks with diverse topologies and properties. researchgate.netresearchgate.netresearchgate.net

Supramolecular Assembly and Intermolecular Interactions in Hydrated Structures

Water molecules play a critical role in the supramolecular assembly of calcium 2-hydroxysuccinate hydrate (B1144303). They participate directly in the coordination sphere of the calcium ion and act as bridges, connecting different parts of the structure through hydrogen bonding.

Comparative Analysis of Calcium 2-Hydroxysuccinate Complexes with Other Dicarboxylates

Comparing the structure of calcium 2-hydroxysuccinate with its close analogues, calcium succinate (B1194679) (which lacks the hydroxyl group) and calcium tartrate (which has a second hydroxyl group), reveals the significant influence of the hydroxyl group on the resulting coordination chemistry.

| Feature | Calcium Succinate Monohydrate scispace.com | Calcium 2-Hydroxysuccinate Trihydrate researchgate.net | Calcium (2R,3R)-Tartrate Tetrahydrate nih.gov |

| Ligand | Succinate (C₄H₄O₄²⁻) | 2-Hydroxysuccinate (C₄H₄O₅²⁻) | Tartrate (C₄H₄O₆²⁻) |

| Hydroxyl Groups | 0 | 1 | 2 |

| Ca(II) Coord. No. | 7 | 7 (and 8 in MOF form researchgate.net) | Not explicitly stated, but polyhedral |

| Structure Type | Highly polymeric | Coordination polymer / MOF | 3D Coordination Polymer |

| Coordination Details | Ca²⁺ is coordinated by seven oxygen atoms in a pentagonal bipyramid arrangement. Both unidentate and bidentate chelation from carboxylate groups are present. scispace.com | Ca²⁺ is seven-coordinate. The ligand acts as a multidentate linker involving carboxylate and hydroxyl groups. researchgate.netresearchgate.net | The tartrate ion acts as a μ₄-bridging ligand, connecting calcium ions. Both carboxylate and hydroxyl groups participate in coordination. nih.gov |

| Role of Water | One water molecule per formula unit, coordinated to Ca²⁺. scispace.com | Three water molecules per formula unit, participating in coordination and hydrogen bonding. researchgate.net | Four water molecules per formula unit, two directly coordinated to Ca²⁺ and two as water of hydration, forming extensive hydrogen bonds. nih.gov |

The comparison highlights a clear trend. In calcium succinate , the coordination is solely through the carboxylate groups and water, leading to a seven-coordinate Ca(II) in a highly polymeric structure. scispace.com The introduction of a single hydroxyl group in calcium 2-hydroxysuccinate (malate) adds another coordination site, allowing for more complex and varied structures, including seven- and eight-coordinate calcium centers within MOF architectures where the hydroxyl group actively participates in binding. researchgate.netresearchgate.net

With the addition of a second hydroxyl group in calcium tartrate , the ligand's bridging capability is further enhanced. In the tetrahydrate form, each tartrate ligand bridges four different calcium ions, with both hydroxyl and carboxylate groups involved in creating a robust three-dimensional network. nih.gov The number of hydrating water molecules also increases from succinate to tartrate, indicating a greater capacity for incorporating water into the crystal lattice, which facilitates extensive hydrogen-bonding networks that stabilize these complex structures.

Chemical Reactivity and Mechanistic Studies of Calcium 2 Hydroxysuccinate Hydrate

Hydration/Dehydration Processes and Kinetic Studies

The hydration and dehydration of calcium 2-hydroxysuccinate hydrate (B1144303) are critical processes influencing its stability and physical properties. Thermal analysis techniques such as thermogravimetry (TG) and differential thermal analysis (DTA) are instrumental in studying these transformations.

Research on calcium malate (B86768) crystals indicates a multi-step thermal decomposition process. researchgate.net Typically, the initial stages involve the loss of water of hydration, followed by the decomposition of the anhydrous malate salt at higher temperatures. Studies on analogous compounds, like calcium citrate (B86180) malate, show that decomposition can occur at temperatures above 100°C, leading to less soluble products. google.comgoogle.com The temperature of drying is crucial to prevent the degradation of the complex. google.com

The kinetics of dehydration can be complex. For similar systems like calcium oxalate (B1200264) hydrates, the process involves consecutive reactions, such as the transformation from a trihydrate to a monohydrate and then to the anhydrous form. rsc.org The kinetics of these steps can be modeled, with activation energies for the dehydration of calcium oxalate hydrates being approximately 68 kJ mol⁻¹ for the trihydrate to monohydrate transition and 81 kJ mol⁻¹ for the monohydrate to anhydride (B1165640) step. rsc.org The dehydration of calcium hydroxide (B78521) to calcium oxide is a reversible reaction with high enthalpy, making it a candidate for thermochemical energy storage. researchgate.netcsic.es The dehydration reaction can be very rapid at high temperatures. csic.es

The final decomposition of the calcium malate would lead to the formation of calcium carbonate, which then decomposes to calcium oxide at much higher temperatures (above 800°C). researchgate.netyoutube.com

Table 1: Proposed Thermal Decomposition Stages for Calcium Malate Hydrate This table is a generalized representation based on studies of similar metal carboxylate hydrates.

| Temperature Range (°C) | Process | Mass Loss Event |

| 100 - 200 | Dehydration | Loss of water molecules |

| 200 - 400 | Decomposition of Malate | Initial breakdown of the organic moiety |

| 400 - 600 | Further Decomposition | Formation of Calcium Carbonate |

| > 800 | Decarbonation | Decomposition of Calcium Carbonate to Calcium Oxide |

Ligand Exchange and Complexation Dynamics with Other Metal Ions

A ligand exchange reaction involves the substitution of one ligand in a complex ion with another. chemguide.co.uklibretexts.org In the context of calcium 2-hydroxysuccinate, the malate dianion and water molecules act as ligands for the Ca²⁺ ion. These ligands can be replaced by other ligands present in a solution.

The malate anion itself is an effective chelating agent for various metal ions, not just calcium. researchgate.net It can form stable complexes with ions such as copper(II), nickel(II), zinc(II), and iron(II). researchgate.netnih.govresearchgate.net The formation of these complexes involves the coordination of the metal ion with the carboxyl and hydroxyl groups of the malate. researchgate.net This ability to form complexes means that in a solution containing calcium 2-hydroxysuccinate and other metal ions, a dynamic equilibrium can be established, leading to the formation of different metal-malate species.

For instance, the addition of a solution containing Cu²⁺ ions to an aqueous solution of calcium 2-hydroxysuccinate could lead to the formation of a copper-malate complex. The stability constants of these complexes often determine the outcome of the reaction. For example, the stability constant for a Cu(II)-EDTA complex is significantly higher than for a Cu(II)-glutathione complex, meaning EDTA can displace glutathione (B108866) from its copper complex. researchgate.net Similarly, the relative stability of calcium-malate versus other metal-malate complexes will dictate the extent of ligand exchange.

The coordination environment of the metal ion can also change during ligand exchange. For example, when hexaaquacobalt(II) ions react with concentrated hydrochloric acid, four chloride ions replace the six water molecules, changing the coordination number and geometry of the complex. chemguide.co.uk A similar change could occur if the malate ligand were exchanged.

Table 2: Examples of Metal Ion Complexation with Malate

| Metal Ion | Resulting Complex Type | Significance |

| Vanadium(V) | [VVO₂(mal)]⁻ | Modeling study of metal-ligand bonding. researchgate.net |

| Nickel(II) | [Ni(C₄H₄O₅)(C₃H₄N₂)₃] | Distorted octahedral geometry with malate as a tridentate ligand. |

| Copper(II) | Cu(II)-malate complex | Inhibits malic enzyme activity, competing with Mg²⁺ and Mn²⁺. nih.gov |

| Iron(II) | Fe(II)-malate complex | Can influence biological and chemical processes. nih.gov |

Stereospecific Reactions Involving the 2-Hydroxysuccinate Moiety (Malate)

A stereospecific reaction is one where stereoisomeric starting materials yield products that are also stereoisomers of each other. wikipedia.orgmasterorganicchemistry.com The reaction's mechanism dictates the stereochemical outcome. masterorganicchemistry.com The 2-hydroxysuccinate (malate) moiety contains a chiral center at the C2 position, meaning it exists as two enantiomers: L-malate and D-malate.

Reactions involving this chiral center can be highly stereospecific, particularly in biological systems. A classic example is the enzymatic hydration of fumarate (B1241708) (a non-chiral molecule) to exclusively L-malate, a reaction catalyzed by the enzyme fumarase. acs.org This reaction is a cornerstone of the citric acid cycle.

Similarly, the malolactic fermentation process, crucial in winemaking, involves the conversion of L-malic acid to L-lactic acid by the malolactic enzyme (MLE). nih.gov Studies on this enzyme have shown a strong preference for the L-isomer of malic acid over the D-isomer or a racemic mixture. nih.gov This demonstrates the high stereospecificity of the enzyme's active site.

In a chemical context, reactions performed on the chiral center of the malate in calcium 2-hydroxysuccinate could also proceed with varying degrees of stereoselectivity or stereospecificity, depending on the reaction mechanism. For example, a substitution reaction at the C2 carbon proceeding via an Sₙ2 mechanism would result in an inversion of stereochemistry, a stereospecific outcome. wikipedia.org

Table 3: Stereospecificity in Reactions Involving Malate

| Reaction | Enzyme/Process | Substrate(s) | Product(s) | Stereospecificity |

| Hydration | Fumarase | Fumarate + H₂O | L-Malate | Highly stereospecific, forming only the L-isomer. acs.org |

| Decarboxylation | Malolactic Enzyme (MLE) | L-Malic Acid | L-Lactic Acid + CO₂ | Enzyme shows a strong preference for the L-isomer. nih.gov |

| Oxidation | Malate Dehydrogenase (MDH) | L-Malate + NAD⁺ | Oxaloacetate + NADH | The enzyme specifically acts on L-malate. nih.gov |

Photochemical and Radiolytic Stability under Environmental Conditions

The stability of calcium 2-hydroxysuccinate hydrate under photochemical (light-induced) and radiolytic (ionizing radiation-induced) conditions is determined by the susceptibility of the malate ligand to degradation.

Ionizing radiation, such as gamma rays, generates highly reactive species in aqueous solutions, including hydroxyl radicals (HO•) and hydrogen atoms (H•). rsc.org These radicals can attack organic ligands, leading to their decomposition. rsc.orgrsc.org For carboxylic acids, a common degradation pathway is decarboxylation, leading to the release of carbon dioxide (CO₂). researchgate.net

The complexation of a ligand with a metal ion can significantly alter its radiolytic stability. nih.gov In some cases, the metal ion can have a protective effect, increasing the ligand's lifetime under irradiation. For example, uranium loading was found to significantly decrease the rate of radiolysis for certain butyramide (B146194) extractants. nih.gov Conversely, in other systems, complexation can sensitize the ligand to degradation. The stability of the Zr-DOTA complex was studied and compared to the free ligand, showing different degradation pathways. rsc.org

While specific studies on the photochemical and radiolytic stability of calcium 2-hydroxysuccinate hydrate are not prevalent, it can be inferred that the malate ligand is susceptible to oxidative degradation by radicals. The primary degradation products would likely result from decarboxylation and cleavage of C-C or C-O bonds within the malate structure. The presence of the calcium ion may influence the rate and mechanism of these degradation reactions. Theoretical modeling can be used to predict the radiolytic stability of ligands by identifying the most vulnerable sites to radical attack. rsc.orgmdpi.com

Table 4: Factors Influencing Radiolytic Stability of Metal-Ligand Complexes

| Factor | Influence on Stability | Example/Mechanism |

| Metal Ion | Can be protective or sensitizing. | Uranium loading stabilized butyramide ligands. nih.gov The effect depends on how the metal ion alters electron density and reaction pathways. rsc.org |

| Ligand Structure | Vulnerable functional groups. | Carboxylate groups can undergo decarboxylation. researchgate.net Ether linkages can be cleaved. mdpi.com |

| Radiation Type | Different radiation types (alpha, gamma) can lead to different degradation products. | Alpha radiolysis of DOTA led to H₂ and CO₂ formation. rsc.org |

| Solution Conditions | Presence of radical scavengers or oxygen. | The presence of water leads to the formation of reactive radicals that drive indirect radiolysis. rsc.org |

Advanced Material Applications and Research Paradigms for Calcium 2 Hydroxysuccinate Hydrate

Thermochemical Energy Storage Systems Based on Reversible Hydration

Thermochemical energy storage (TCES) is a promising technology that utilizes reversible chemical reactions to store and release thermal energy, offering high energy densities and the potential for long-term storage with minimal heat loss. The hydration and dehydration of salt hydrates are key reactions in many TCES systems.

Salt·nH₂O + Heat ⇌ Salt + nH₂O

The forward reaction (dehydration) is endothermic, storing heat, while the reverse reaction (hydration) is exothermic, releasing the stored heat. For Calcium 2-hydroxysuccinate hydrate (B1144303), the theoretical reaction would be:

Ca(C₄H₄O₅)·xH₂O + Heat ⇌ Ca(C₄H₄O₅) + xH₂O

The suitability of a material for TCES is determined by several factors, including its energy storage density (related to the enthalpy of hydration), operating temperature, and cyclability (the ability to undergo repeated hydration-dehydration cycles without significant degradation in performance).

Research on other calcium-based hydrates, such as calcium chloride (CaCl₂) and calcium hydroxide (B78521) (Ca(OH)₂), provides insights into material design strategies. researchgate.netwikipedia.org Enhancing performance often involves creating composite materials. For instance, impregnating the salt hydrate into a porous support matrix, such as expanded graphite (B72142) or zeolite, can improve thermal conductivity, mechanical stability, and resistance to issues like deliquescence and agglomeration. researchgate.net

For Calcium 2-hydroxysuccinate hydrate, material design would likely focus on optimizing its composite structure to maximize the number of water molecules reversibly bound, thereby increasing the energy storage density. The stability of the organic anion, 2-hydroxysuccinate, at the required dehydration temperatures would be a critical factor to investigate.

Illustrative Thermochemical Properties of Related Salt Hydrates (Note: The following data is for comparable salt hydrates and is provided for illustrative purposes, as specific data for Calcium 2-hydroxysuccinate hydrate is not available.)

| Salt Hydrate | Dehydration Temperature (°C) | Energy Density (kWh/m³) |

| CaCl₂·6H₂O | 29 - 200 | 135 - 277 naturesway.comnih.gov |

| MgSO₄·7H₂O | 50 - 350 | ~350 |

| SrBr₂·6H₂O | 68 - 350 | ~530 |

| Ca(OH)₂ | 400 - 600 | ~195 wikipedia.org |

The integration of a TCES material into a functional system involves the design of a reactor that facilitates efficient heat and mass transfer. The performance of such a system is evaluated based on metrics like power output, round-trip efficiency, and long-term stability over many cycles.

Reactors for salt hydrate-based TCES can be of various designs, including packed beds, fluidized beds, and moving beds. wikipedia.org The choice of reactor depends on the specific properties of the thermochemical material. For a hypothetical system using Calcium 2-hydroxysuccinate hydrate, a reactor would need to be designed to accommodate the volume changes during hydration and dehydration and to ensure uniform exposure of the material to water vapor.

Performance evaluation would involve cycling the material under controlled conditions of temperature and humidity, while monitoring the heat released and absorbed. The long-term chemical and structural stability of the Calcium 2-hydroxysuccinate and its hydrate would be paramount to ensure a long operational lifetime of the storage system.

Environmental Applications in Metal Ion Sequestration and Remediation

The presence of hydroxyl and carboxyl functional groups in the 2-hydroxysuccinate anion suggests its potential as a chelating agent for metal ions, which is relevant for various environmental applications.

Hydroxycarboxylic acids are known to form stable complexes with a variety of metal ions. nih.gov This chelating ability can be harnessed to sequester toxic heavy metals (e.g., lead, cadmium, mercury) and radionuclides from contaminated water. The formation of a soluble metal-chelate complex can prevent the precipitation of the metal hydroxide and facilitate its removal through processes like membrane filtration or ion exchange.

While there is no specific research on Calcium 2-hydroxysuccinate hydrate for this purpose, the 2-hydroxysuccinate (malate) anion is known to interact with metal ions. The effectiveness of such a chelating agent depends on the stability constant of the metal complex formed, the pH of the solution, and the presence of competing ions.

The use of calcium-based materials for heavy metal removal has also been explored. For example, calcium-aluminium-silicate-hydrate (C-A-S-H) gels have shown the ability to uptake heavy metal ions like Co²⁺, Cu²⁺, and Zn²⁺ through mechanisms including isomorphous substitution for Ca²⁺ ions. bakhtiniada.ru Similarly, hydroxyapatite (B223615), a calcium phosphate (B84403) mineral, has been investigated for the removal of heavy metals from aqueous solutions. bionnovation.com.br

Further research would be needed to determine the binding affinity of Calcium 2-hydroxysuccinate for various heavy metals and radionuclides and to evaluate its performance in realistic water matrices.

Illustrative Adsorption Capacities of Calcium-Based Materials for Heavy Metals (Note: This data is for related calcium-based materials and is provided for context, as specific data for Calcium 2-hydroxysuccinate hydrate is not available.)

| Adsorbent Material | Heavy Metal Ion | Adsorption Capacity (mg/g) |

| Hydroxyapatite Nanocrystals | Pb(II) | 265 bionnovation.com.br |

| Hydroxyapatite Nanocrystals | Cd(II) | 64 bionnovation.com.br |

| Hydroxyapatite Nanocrystals | Cu(II) | 55 bionnovation.com.br |

| Calcium Silicate (B1173343) Powder | Ni(II) | 420.17 naturesway.com |

| Calcium Silicate Powder | Cu(II) | 680.93 naturesway.com |

Mineral scale, such as calcium carbonate (CaCO₃) and calcium sulfate (B86663) (CaSO₄), is a common problem in industrial water systems, leading to reduced efficiency and equipment failure. nih.govnih.gov Scale inhibitors are chemicals that, even at low concentrations, can prevent or retard the formation of scale deposits.

The mechanism of scale inhibition often involves the adsorption of the inhibitor molecule onto the active growth sites of the mineral crystals, disrupting their growth and preventing them from forming a hard, adherent scale. The functional groups in the 2-hydroxysuccinate anion (carboxyl and hydroxyl groups) are characteristic of many organic scale inhibitors. These groups can chelate the calcium ions at the crystal surface, thereby blocking further growth.

While specific studies on Calcium 2-hydroxysuccinate hydrate as a scale inhibitor are lacking, other polycarboxylic acids and polymers containing similar functional groups are known to be effective inhibitors for calcium carbonate and sulfate scales. nih.govmdpi.com The performance of a scale inhibitor is typically evaluated by its ability to maintain the solubility of the scaling minerals in a supersaturated solution.

For Calcium 2-hydroxysuccinate hydrate to be a viable scale inhibitor, it would need to demonstrate high inhibition efficiency at low concentrations and be stable under the operating conditions of the water system (e.g., high temperature, varying pH). Its biodegradability could also be an advantage from an environmental perspective.

Biomimetic and Bio-Inspired Materials Science

Biomineralization is the process by which living organisms produce minerals, often with highly controlled structures and properties. Biomimetic materials science seeks to replicate these natural processes to create advanced materials with novel functionalities. The 2-hydroxysuccinate (malate) anion is a naturally occurring molecule involved in various biological processes, suggesting that Calcium 2-hydroxysuccinate hydrate could be a relevant compound in bio-inspired materials synthesis.

Specifically, malate (B86768), along with other similar molecules like citrate (B86180), is known to influence the crystallization of calcium carbonate and calcium phosphate phases, such as hydroxyapatite (the main mineral component of bone and teeth). wikipedia.orgkit.edu These molecules can act as crystal growth modifiers, controlling the size, shape, and crystallographic phase of the mineral. For example, studies have shown that dicarboxylates like succinate (B1194679) can influence the morphology and polymorph of calcium carbonate formed under hydrothermal conditions. kit.edu

It is conceivable that Calcium 2-hydroxysuccinate hydrate could be used as a precursor or an additive in the synthesis of bio-inspired calcium phosphate or calcium carbonate materials. For instance, it could be used to:

Control the morphology of hydroxyapatite crystals for applications in bone tissue engineering scaffolds. The presence of the 2-hydroxysuccinate ion during crystallization could lead to specific crystal habits that mimic those found in natural bone.

Stabilize amorphous calcium phosphate or carbonate phases, which are often precursors in biomineralization pathways. nih.gov

Create novel composite materials by co-precipitating with other polymers or biomolecules to generate hierarchically structured materials with enhanced mechanical or biological properties.

Research in this area would involve studying the crystallization of calcium phosphate and carbonate in the presence of varying concentrations of Calcium 2-hydroxysuccinate hydrate and characterizing the resulting mineral phases and morphologies.

Analogies to Calcium-Based Biomineralization Processes

The formation of calcium 2-hydroxysuccinate hydrate offers compelling parallels to natural biomineralization, the intricate process by which living organisms produce minerals. mdpi.com In biological systems, organisms meticulously control the nucleation, growth, and organization of minerals to create complex, functional structures like bone and teeth. mdpi.com These processes often involve the interplay of organic molecules and inorganic ions, a dynamic that is mirrored in the crystallization of calcium 2-hydroxysuccinate hydrate.

The study of calcium-based biomaterials is crucial for developing synthetic materials for biomedical applications, including bone regeneration. nih.gov Calcium phosphates, the primary inorganic component of hard tissues in vertebrates, and calcium carbonate, found in the skeletons of invertebrates, are key areas of biomineralization research. nih.gov The formation of these biominerals is a thermodynamically driven process controlled by overcoming an energy barrier for crystallization. nih.gov

In the context of calcium 2-hydroxysuccinate hydrate, malic acid, a key component, can influence the morphology of calcium carbonate crystals, favoring the formation of calcite. This demonstrates how organic molecules can direct the crystalline structure of inorganic salts, a fundamental principle in biomineralization. researchgate.net The process is analogous to how proteins and other macromolecules in organisms guide the formation of biominerals. The study of how different calcium salts affect crystal formation provides further insight into these mechanisms. researchgate.net

Furthermore, the crystallization of calcium 2-hydroxysuccinate hydrate from a supersaturated solution is a surface-controlled process, a characteristic often observed in biomineralization where crystal growth is precisely regulated at the molecular level. nih.gov This controlled growth is essential for the development of the highly organized and hierarchical structures seen in natural biominerals. mdpi.com

Influence on Crystalline Growth and Morphology in Composite Materials

The presence of calcium 2-hydroxysuccinate hydrate, or its constituent ions, can significantly influence the crystalline growth and morphology of composite materials. This is particularly relevant in the development of new materials with tailored properties. The organic component, the 2-hydroxysuccinate (malate) anion, plays a crucial role in directing the crystallization process.

Research has shown that malic acid can control the morphology of calcium carbonate, leading to a transition from single block crystals to aggregates with unique shapes as the concentration of malic acid increases. researchgate.net This modulating effect is a key principle in the design of composite materials where the final properties are highly dependent on the microstructure.

The growth of calcium D-malate crystals from a supersaturated solution has been found to be a surface-controlled process that follows an exponential rate law. nih.gov This understanding of the kinetics of crystal growth is fundamental for controlling the size, shape, and distribution of crystalline phases within a composite material, thereby tailoring its mechanical and physical properties.

The table below summarizes findings on the influence of organic molecules on calcium salt crystallization:

| Organic Molecule | Calcium Salt | Observed Influence on Crystallization |

| Malic Acid | Calcium Carbonate | Favors the formation of calcite; transitions from single blocks to aggregates with increasing concentration. researchgate.net |

| Polysaccharides | Calcium Oxalate (B1200264) | Inhibits the growth of calcium oxalate monohydrate (COM) and induces the formation of calcium oxalate dihydrate (COD). nih.gov |